Lipophilicity Modulation: XLogP3 Comparison with 2-(Pyridin-2-yl) Regioisomer
The target compound exhibits a computed XLogP3 of 2.7, which is 0.7 log units lower than the 3.4 observed for the 2-(pyridin-2-yl) regioisomer 5-Fluoro-2-(pyridin-2-yl)-1H-indole [1][2]. This difference is attributed to the altered electronic distribution and hydrogen-bonding potential of the pyridin-3-yl versus pyridin-2-yl attachment, directly affecting predicted membrane permeability and non-specific protein binding.
ΔXLogP3 = -0.7 (less lipophilic)
Lower computed lipophilicity may support solubility-driven fragment design.
Computed by XLogP3 3.0; experimental logP to verify.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5-Fluoro-2-(pyridin-2-yl)-1H-indole: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = -0.7 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021–2025 releases |
Why This Matters
A 0.7 log unit reduction in lipophilicity can significantly improve aqueous solubility and reduce off-target binding, making the 3-pyridyl isomer a preferred starting point for oral bioavailability optimization.
- [1] PubChem Compound Summary for CID 12011261, 5-Fluoro-2-pyridin-3-yl-indole. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 12705295, 5-Fluoro-2-(pyridin-2-yl)-1H-indole. National Center for Biotechnology Information, 2026. View Source
